6-Iodobenzo[d]isothiazol-3-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-iodo-1,2-benzothiazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2S/c8-4-1-2-5-6(3-4)11-10-7(5)9/h1-3H,(H2,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYJRHNPPUFASW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)SN=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Iodobenzo D Isothiazol 3 Amine and Analogous Systems
Strategies for Constructing the Benzo[d]isothiazole Core
The formation of the benzo[d]isothiazole ring system is a critical step and can be achieved through several synthetic routes, broadly categorized as intramolecular cyclization, intermolecular annulation, and ring rearrangement methods. arkat-usa.org
Intramolecular Cyclization Approaches
Intramolecular cyclization is a prominent strategy for synthesizing the benzo[d]isothiazole core, often starting from appropriately substituted phenyl precursors. arkat-usa.org A common method involves the oxidative N-S bond formation. For instance, 2-mercaptobenzamides can undergo intramolecular oxidative dehydrogenative cyclization to yield benzo[d]isothiazol-3(2H)-ones. mdpi.com This transformation can be catalyzed by various systems, including copper(I) under an oxygen atmosphere, potassium bromide with oxygen, or through electrochemical methods. mdpi.comresearchgate.net
Another intramolecular approach starts with S-(2-acetyl-5-bromophenyl) benzothioates, which upon reaction with sulfuryl chloride and ammonia (B1221849), lead to the formation of benzo[d]isothiazoles. arkat-usa.org Additionally, the cyclization of benzaldehydeoxime-2-thiol using thionyl chloride provides a route to the non-functionalized benzo[d]isothiazole. arkat-usa.org
Intermolecular Heteroatom Annulation Strategies
Intermolecular strategies involve the construction of the heterocyclic ring by bringing together different molecular fragments. These can be classified based on the number of atoms each fragment contributes to the new ring, such as (4+1) and (3+2) heterocyclizations. thieme-connect.comthieme-connect.com
In a (4+1) annulation approach, β-ketodithioesters or β-ketothioamides react with ammonium (B1175870) acetate (B1210297) in a metal-free, one-pot reaction to form 3,5-disubstituted isothiazoles. organic-chemistry.org This method proceeds through a sequence of imine formation, cyclization, and aerial oxidation. organic-chemistry.org Another example involves the reaction of 2-halobenzamides with a sulfur source like elemental sulfur (S₈), potassium thiocyanate (B1210189) (KSCN), or carbon disulfide (CS₂) in the presence of a copper catalyst to form benzo[d]isothiazol-3(2H)-ones. mdpi.com
Rhodium-catalyzed oxidative annulation of benzimidates with elemental sulfur represents another efficient intermolecular method for constructing the benzo[d]isothiazole ring. arkat-usa.org This approach benefits from direct C-H activation. arkat-usa.org
Ring Rearrangement and Transformation Methods
The benzo[d]isothiazole scaffold can also be accessed through the rearrangement or transformation of other heterocyclic systems. arkat-usa.org For example, benzo[d]isothiazolones can be synthesized via a ring-transformation reaction. arkat-usa.org Another documented rearrangement involves the base-promoted Boulton–Katritzky rearrangement of isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones, which, while not directly forming a benzo[d]isothiazole, demonstrates the principle of ring transformation in related heterocyclic systems. beilstein-journals.org
Directed Synthesis of 6-Iodobenzo[d]isothiazol-3-amine
The specific synthesis of this compound requires not only the formation of the benzo[d]isothiazole core but also the regioselective introduction of an iodine atom at the 6-position of the benzene (B151609) ring and an amine group at the 3-position of the isothiazole (B42339) ring.
Regioselective Halogenation Techniques at the Benzene Moiety
Achieving regioselective halogenation is crucial for introducing the iodine atom at the desired position. While direct iodination of the pre-formed benzo[d]isothiazole ring can be challenging, methods for the regioselective halogenation of related fused N-heterocycles have been developed. For instance, a facile, metal-free regioselective halogenation of imidazo[1,2-a]pyridine/pyrimidine heterocycles has been achieved using hypervalent iodine reagents under solvent-free conditions. thieme-connect.com This suggests that similar strategies could be adapted for the benzo[d]isothiazole system.
Palladium-catalyzed ortho-halogenation strategies have also been developed for substrates like 2-arylbenzothiazoles, providing a route to mono-ortho-halogenated products. rsc.org These methods often utilize N-halosuccinimides (NXS) as the halogen source. rsc.org The regioselectivity is guided by the directing group on the substrate. rsc.org
A specific synthesis of 2-amino-4-bromobenzo[d]thiazole-5-sulfonamide involves the direct bromination of the corresponding sulfonamide precursor, showcasing that direct halogenation is feasible in some substituted benzothiazole (B30560) systems. nih.gov
Introduction of the Amine Functionality at the Isothiazole Ring
The introduction of the amine group at the 3-position of the isothiazole ring is a key final step. A metal-free method for the preparation of benzo[d]isothiazol-3-amines involves reacting a 3-substituted-2-fluorobenzonitrile with sodium sulfide (B99878), followed by a reaction with ammonia and sodium hypochlorite (B82951). arkat-usa.org This one-pot synthesis directly furnishes the 3-amino-benzo[d]isothiazole core. arkat-usa.org
Another approach involves the conversion of benzimidamide class compounds and elemental sulfur into 3-aminobenzo[d]isothiazole derivatives under basic conditions, without the need for a catalyst. google.com This method is highlighted for its simplicity and mild reaction conditions. google.com
Furthermore, the synthesis of 3-amino-substituted benzo[d]isothiazoles has been achieved through the intramolecular cyclization of cyanothiadiazoles. thieme-connect.com
Metal-Catalyzed Coupling and Cyclization Protocols (e.g., Copper-mediated reactions)
Transition-metal catalysis, particularly using copper, represents a robust and widely employed strategy for constructing the benzo[d]isothiazole core. These methods typically involve the formation of key carbon-sulfur (C-S) and nitrogen-sulfur (N-S) bonds through cross-coupling and subsequent cyclization reactions. A common approach utilizes readily available 2-halobenzamides as starting materials, which react with a sulfur source in the presence of a copper catalyst.
Copper(I) and Copper(II) salts, such as CuCl, CuI, and CuBr₂, have proven effective in catalyzing the cascade reaction between 2-halobenzamides and elemental sulfur (S₈) to form N-substituted benzo[d]isothiazol-3(2H)-ones. mdpi.comarkat-usa.org The reaction of 2-iodobenzamides generally proceeds with higher efficiency compared to their bromo- or chloro-analogs. arkat-usa.org The choice of ligand can be crucial; for instance, in reactions using carbon disulfide (CS₂) as the sulfur source, L-proline was identified as an optimal ligand, outperforming others like 1,10-phenanthroline. mdpi.comarkat-usa.org These reactions showcase high functional group tolerance, accommodating various substituents on the benzamide (B126) nitrogen. arkat-usa.org While these examples lead to the benzo[d]isothiazol-3(2H)-one, the principles are applicable to the synthesis of the 3-amino scaffold by starting with an appropriately protected 2-halobenzamide precursor.
A selection of copper-catalyzed methods for the synthesis of the related benzo[d]isothiazol-3(2H)-one systems is detailed below.
Table 1: Examples of Copper-Catalyzed Synthesis of Benzo[d]isothiazol-3(2H)-one Analogs
| Starting Material | Sulfur Source | Catalyst/Ligand | Base | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 2-Halobenzamides | S₈ | CuCl | - | - | - | Moderate to Good | mdpi.com |
| 2-Iodobenzamides | CS₂ | CuBr / L-proline | K₂CO₃ | DMF | 100 °C, 12h | up to 89% | arkat-usa.orgresearchgate.net |
| 2-Bromobenzamide | KSCN | CuI | Et₃N | H₂O | 100 °C | Good | arkat-usa.org |
| 2-Mercapto-N-substituted benzamides | - (intramolecular) | CuI | - | DMF | 70 °C, O₂ atm | Excellent | mdpi.comarkat-usa.org |
Metal-Free Synthetic Pathways
While metal-catalyzed methods are prevalent, metal-free alternatives offer advantages in terms of cost, toxicity, and simplified purification. An efficient metal-free pathway has been developed for the direct synthesis of benzo[d]isothiazol-3-amines. arkat-usa.org This approach is particularly relevant for the synthesis of the title compound.
The synthesis begins with a 3-substituted-2-fluoro-benzonitrile. arkat-usa.org For the synthesis of this compound, the corresponding starting material would be 2-fluoro-5-iodobenzonitrile. The process involves two key steps:
A nucleophilic aromatic substitution reaction between the 2-fluorobenzonitrile (B118710) derivative and sodium sulfide (Na₂S). arkat-usa.org
The resulting intermediate is then directly reacted with ammonia (NH₃) and an oxidant like sodium hypochlorite (NaOCl) to facilitate the cyclization and formation of the 3-amino-benzo[d]isothiazole core. arkat-usa.org
This methodology avoids transition metals and provides a direct route to the desired 3-amino functionality.
Table 2: Metal-Free Synthesis of Benzo[d]isothiazol-3-amines
| Starting Material | Reagents | Key Steps | Product | Reference |
|---|---|---|---|---|
| 3-Substituted-2-fluoro-benzonitrile | 1. Na₂S 2. NH₃, NaOCl | Nucleophilic aromatic substitution followed by oxidative amination/cyclization | Benzo[d]isothiazol-3-amine | arkat-usa.org |
Another metal-free approach involves the one-pot synthesis from ortho-haloarylamidines and elemental sulfur, although this method requires high temperatures (135 °C) and long reaction times. arkat-usa.org
Advanced Synthetic Techniques and Green Chemistry Considerations
Modern synthetic chemistry emphasizes the use of advanced techniques that can improve reaction efficiency, reduce waste, and access novel chemical space. Green chemistry principles are increasingly integrated into these methodologies.
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. The application of microwave irradiation has been successfully demonstrated in the synthesis of benzo[d]isothiazole systems.
For example, the copper-catalyzed synthesis of benzo[d]isothiazol-3(2H)-ones from 2-iodobenzamides and elemental sulfur has been efficiently performed under microwave irradiation. mdpi.com This technique significantly reduces reaction times while maintaining good yields, aligning with the principles of green chemistry by improving energy efficiency. This approach could foreseeably be adapted for the synthesis of this compound precursors.
Table 3: Microwave-Assisted Synthesis of Benzo[d]isothiazol-3(2H)-ones
| Starting Material | Sulfur Source | Catalyst | Conditions | Key Advantage | Reference |
|---|---|---|---|---|---|
| 2-Iodobenzamides | S₈ | CuBr₂ | Microwave (MW) Irradiation | Reduced reaction time | mdpi.com |
Photochemical methods offer unique pathways for molecular transformations that are often inaccessible through thermal reactions. In heterocyclic chemistry, photochemical irradiation can induce rearrangements, allowing for the conversion of one isomeric scaffold into another. This concept of "photochemical permutation" has been explored for thiazoles and isothiazoles and shows potential for extension to fused systems like benzo[d]isothiazole. researchgate.net
The process involves the photoexcitation of the heteroaromatic ring to a singlet excited state, which then undergoes a series of structural rearrangements. researchgate.net This can lead to a predictable permutation of the ring atoms and their substituents. While a direct photochemical synthesis of this compound has not been reported, this strategy presents a novel and advanced approach for accessing complex or difficult-to-synthesize derivatives from more readily available isomers. Preliminary findings have shown that this method could be applicable to the benzo[d]isothiazole system, establishing it as a potential future tool for generating structural diversity in this class of compounds. researchgate.net For instance, one could hypothesize the photochemical rearrangement of a differently substituted iodo-benzoisothiazole isomer to form the desired 6-iodo variant.
Reactivity and Functionalization of 6 Iodobenzo D Isothiazol 3 Amine
Electrophilic Aromatic Substitution Reactions on the Benzo Ring
Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. khanacademy.orgwikipedia.org The outcome of such reactions on substituted benzenes is heavily influenced by the electronic properties of the existing substituents. masterorganicchemistry.com These substituents can be classified as either activating or deactivating groups, which respectively increase or decrease the rate of reaction compared to unsubstituted benzene (B151609). masterorganicchemistry.com
Nucleophilic Substitution Reactions at the C6-Iodine Position
The carbon-iodine bond at the C6 position of 6-Iodobenzo[d]isothiazol-3-amine is a potential site for nucleophilic substitution reactions. Aryl halides, such as this compound, can undergo nucleophilic aromatic substitution (SNAr) reactions, particularly when the aromatic ring is activated by electron-withdrawing groups. However, direct displacement of the iodide by a nucleophile is generally challenging under standard conditions and often requires harsh reaction conditions or the presence of a transition metal catalyst.
An efficient metal-free method for the preparation of benzo[d]isothiazol-3-amines involves the reaction of a 3-substituted-2-fluorobenzonitrile with sodium sulfide (B99878) in a nucleophilic aromatic substitution, followed by reaction with ammonia (B1221849) and sodium hypochlorite (B82951) to form the benzo[d]isothiazol-3-amine core. arkat-usa.org
Cross-Coupling Reactions Involving the Aryl Halide Moiety
The presence of an aryl iodide moiety makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an aryl halide in the presence of a palladium catalyst and a base. researchgate.netnih.gov This reaction is widely used in the synthesis of biaryls and has significant applications in the pharmaceutical industry. researchgate.net For this compound, a Suzuki-Miyaura coupling would involve the reaction of the C6-iodine with a suitable boronic acid or boronate ester. The reactivity of aryl halides in Suzuki-Miyaura coupling generally follows the order I > Br > Cl. The reaction is typically carried out with a palladium catalyst, such as those derived from SPhos, and a base. nih.gov The choice of ligand can be crucial for the success of the coupling, especially with challenging substrates. mit.edu
A representative Suzuki-Miyaura coupling reaction is shown below:

This image is for illustrative purposes only and does not represent a specific experimentally verified reaction of this compound.
Heck Reactions
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an aryl or vinyl halide and an alkene in the presence of a base. organic-chemistry.org This reaction is a powerful tool for the arylation or vinylation of olefins. mdpi.com In the context of this compound, the C6-iodine can be coupled with various alkenes to introduce new unsaturated side chains. The Heck reaction typically exhibits high trans selectivity. organic-chemistry.org The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, can significantly influence the outcome of the reaction. mdpi.com Free amines have traditionally been considered incompatible with Heck reactions, but recent methods have been developed for the selective monoarylation of unprotected allylamines. rsc.org
Sonogashira Coupling
The Sonogashira coupling reaction is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide to form a carbon-carbon bond. wikipedia.orgorganic-chemistry.org This reaction is highly valuable for the synthesis of substituted alkynes, which are important building blocks in various fields, including pharmaceuticals and materials science. beilstein-journals.org this compound can undergo Sonogashira coupling at the C6-iodine position with a terminal alkyne. The reaction is typically carried out under mild conditions, often at room temperature, using a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orglibretexts.org The reactivity of aryl halides in Sonogashira coupling follows the order I > Br > Cl, making aryl iodides highly suitable substrates. libretexts.org
The table below summarizes representative conditions for Sonogashira coupling reactions, which could be adapted for this compound.
| Catalyst System | Base | Solvent | Temperature | Reference |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | Room Temp | libretexts.org |
| Pd(OAc)₂ / PPh₃ / CuI | i-Pr₂NH | Toluene | 50 °C | scielo.org.mx |
| PdCl₂(PPh₃)₂ / CuI | Et₂NH | THF | Room Temp | beilstein-journals.org |
This table provides general conditions and may require optimization for the specific substrate.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, largely replacing harsher traditional methods. wikipedia.org this compound, with its aryl iodide functionality, is a prime candidate for this transformation, allowing for the introduction of a wide variety of primary and secondary amines at the C6 position. The choice of palladium catalyst, ligand, and base is critical for the success of the reaction. libretexts.orgbeilstein-journals.org Commonly used ligands include bulky, electron-rich phosphines like X-Phos. beilstein-journals.org
The general catalytic cycle for the Buchwald-Hartwig amination involves oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the arylamine product. wikipedia.org
Derivatization of the C3-Amine Moiety
The primary amine at the C3 position of the benzo[d]isothiazole ring is a versatile functional group that readily undergoes acylation, sulfonylation, alkylation, arylation, and condensation reactions.
The C3-amine of benzo[d]isothiazole derivatives can be acylated to form amides. This reaction typically involves treating the amine with an acyl chloride or anhydride (B1165640) in the presence of a base. For instance, 3-aminobenzo[d]isothiazoles react with haloacyl chlorides to yield 3-(haloacyl)amino-1,2-benzisothiazoles. researchgate.netresearchgate.net These acylated products can serve as intermediates for further functionalization. Similarly, the acylation of 2-aminobenzothiazole (B30445), a related heterocyclic compound, is a common transformation used to introduce various functional groups. mdpi.comrsc.org
Sulfonylation of the C3-amine leads to the formation of sulfonamides. This is typically achieved by reacting the amine with a sulfonyl chloride in the presence of a base. The resulting sulfonamides are of interest in medicinal chemistry. For example, new benzothiazole-disulfonamide derivatives have been synthesized as potent inhibitors of the hepatitis C virus. mdpi.com The sulfonylation of the amino group of 2-aminobenzothiazole has been used to create compounds with potential biological activity. nih.gov
Table 1: Examples of Acylation and Sulfonylation Reactions
| Reactant | Reagent | Product Type | Reference |
|---|---|---|---|
| 3-Aminobenzo[d]isothiazole | Haloacyl chloride | 3-(Haloacyl)amino-1,2-benzisothiazole | researchgate.netresearchgate.net |
| 2-Aminobenzothiazole | Acyl chloride/Anhydride | 2-Acylaminobenzothiazole | mdpi.comrsc.org |
N-alkylation of the C3-amine of benzo[d]isothiazole derivatives can be accomplished using various alkylating agents, such as alkyl halides. researchgate.net However, the electron-withdrawing nature of the heterocyclic ring can decrease the nucleophilicity of the exocyclic amine, potentially requiring forcing conditions. For instance, the N-alkylation of iodo-benzothiazole with iodo-butane in acetonitrile (B52724) requires heating at 95 °C for several days. researchgate.net A common strategy for N-methylation involves the use of sodium hydride and methyl iodide. monash.edu
N-arylation of the C3-amine is a valuable transformation for creating more complex molecules. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are effective methods for forming the C-N bond between the aminobenzothiazole and an aryl halide. researchgate.netresearchgate.net Copper-catalyzed N-arylation of 2-aminobenzothiazoles with boronic acids has also been reported to proceed at room temperature, offering a milder alternative to palladium-catalyzed methods. nih.gov These reactions are tolerant of a wide range of functional groups on both the heterocyclic and aryl components. nih.govacs.org
Table 2: Examples of Alkylation and Arylation Reactions
| Reactant | Reagent | Reaction Type | Catalyst | Reference |
|---|---|---|---|---|
| Iodo-benzothiazole | Iodo-butane | N-Alkylation | None (thermal) | researchgate.net |
| N-Acyl amino acid | Sodium hydride, Methyl iodide | N-Methylation | None | monash.edu |
| 2-Aminobenzothiazole | Aryl bromide | N-Arylation | Palladium catalyst | researchgate.netresearchgate.net |
The C3-amine of this compound can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). wisdomlib.orgwjpsonline.com This reaction is a fundamental transformation in organic synthesis and is widely used to prepare intermediates for the synthesis of more complex heterocyclic systems. wjpsonline.com For example, 2-aminobenzothiazoles react with various aldehydes and ketones in one-pot multicomponent reactions to generate fused thiazolo[2,3-b]quinazolinone derivatives. tandfonline.com The formation of Schiff bases from 2-aminobenzothiazole has been used to synthesize compounds with potential antiproliferative activity. mdpi.com These condensation reactions can be carried out under various conditions, including solvent-free mechanochemical synthesis. researchgate.net
Table 3: Examples of Condensation Reactions
| Reactant | Reagent | Product Type | Reference |
|---|---|---|---|
| Primary amine | Aldehyde/Ketone | Schiff base (Imine) | wisdomlib.orgwjpsonline.com |
| 2-Aminobenzothiazole, 2-chloro-3-formylquinoline, 1,3-cyclohexanedione | Multicomponent condensation | Thiazolo[2,3-b]quinazolinone | tandfonline.com |
| 2-Aminobenzothiazole, 3-bromobenzaldehyde | Condensation | 2-(3-Bromobenzylideneamino)benzothiazole | mdpi.com |
Oxidative and Reductive Transformations of the Isothiazole (B42339) Ring
The isothiazole ring of this compound can undergo oxidative transformations, primarily at the sulfur atom. The oxidation of the sulfur atom in the isothiazole ring can lead to the formation of benzo[d]isothiazol-3(2H)-one-1-oxides (sulfoxides) and benzo[d]isothiazol-3(2H)-one-1,1-dioxides (sulfones), such as saccharin (B28170) derivatives. nih.govthieme-connect.comherts.ac.uk A metal-free and selective oxidation of benzo[d]isothiazol-3(2H)-ones to their corresponding 1-oxides can be achieved using Selectfluor in aqueous media. nih.gov Further oxidation to the 1,1-dioxide can be accomplished in a one-pot reaction using a combination of Selectfluor and m-CPBA. nih.gov The oxidation of the sulfur atom is a significant transformation as it can modulate the biological activity of the molecule. nih.govresearchgate.net In some cases, oxidation can lead to ring-opening of the thiazole (B1198619) ring. researchgate.net
Information on the reductive transformation of the benzo[d]isothiazole ring is less common. While reductive cleavage of the N-S bond is a known process for some isothiazoles, harsh reducing conditions may be required, potentially leading to the decomposition of the heterocyclic ring. For related thiazole systems, reductive ring-opening reactions have been observed. researchgate.net
Table 4: Oxidative Transformations of the Isothiazole Ring
| Reactant | Reagent | Product Type | Reference |
|---|---|---|---|
| Benzo[d]isothiazol-3(2H)-one | Selectfluor | Benzo[d]isothiazol-3(2H)-one-1-oxide | nih.gov |
| Benzo[d]isothiazol-3(2H)-one | Selectfluor, m-CPBA | Benzo[d]isothiazol-3(2H)-one-1,1-dioxide | nih.gov |
| 3-Aminoisothiazole | Arylsulfonyloxaziridine | 3-Aminoisothiazole sulfoxide | thieme-connect.com |
Spectroscopic and Advanced Characterization of 6 Iodobenzo D Isothiazol 3 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules, including 6-Iodobenzo[d]isothiazol-3-amine and its derivatives. researchgate.netnih.govd-nb.info By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the molecule can be mapped.
¹H NMR Spectroscopy: The proton NMR spectrum of a benzo[d]isothiazole derivative provides key information about the substitution pattern on the aromatic ring. For instance, in a deuterated benzene (B151609) solution, the aromatic region of the ¹H NMR spectrum can reveal the specific positions of substituents through the analysis of multiplets and singlets. researchgate.net The chemical shifts of protons are influenced by the electronic environment, with electron-withdrawing groups generally shifting signals downfield.
2D NMR Techniques: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for assembling the complete molecular structure. researchgate.netnih.gov
COSY spectra establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons.
HSQC spectra correlate directly bonded proton and carbon atoms.
HMBC spectra reveal long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting different structural fragments and confirming the placement of substituents like the iodine atom on the benzene ring.
Interactive Data Table: Representative ¹³C NMR Chemical Shifts for Substituted Benzo[d]isothiazole Derivatives
| Compound | C3 | C3a | C4 | C5 | C6 | C7 | C7a | Reference |
| 6-bromo-3-((1-(3,5-dimethylphenyl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazol-2(3H)-one | - | - | - | 125.2 | 117.5 | 114.8 | 145.7 | acgpubs.org |
| 6-bromo-3-((1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazol-2(3H)-one | - | - | - | 125.2 | 117.3 | 114.8 | 145.7 | acgpubs.org |
Note: The table showcases representative data for related structures to illustrate the typical chemical shift ranges.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis (e.g., HRMS, LC-MS)
Mass spectrometry is an essential analytical technique used to determine the molecular weight and elemental composition of this compound and its derivatives.
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound. This is particularly useful for confirming the presence of the iodine atom and distinguishing between isomers. The technique can differentiate between compounds with the same nominal mass but different elemental compositions.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is instrumental in analyzing complex mixtures, identifying impurities, and studying the metabolic fate of compounds. For derivatives of this compound, LC-MS can be used to monitor reaction progress and purify products. While specific data for this compound is not detailed, related compounds like 5-Iodobenzo[d]isothiazol-3-amine are commercially available and have documentation that includes LC-MS data. bldpharm.com
The fragmentation patterns observed in the mass spectrum provide valuable structural information. The cleavage of the molecule under ionization can reveal the connectivity of different functional groups and the core benzo[d]isothiazole structure.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a rapid and non-destructive method for identifying functional groups within a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the amine (N-H) stretching and bending vibrations, as well as aromatic C-H and C=C stretching vibrations. The presence of the C-I bond would also give rise to a characteristic absorption in the far-infrared region. For example, in derivatives like 6-bromo-3-((1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazol-2(3H)-one, characteristic IR peaks are observed at 3130 cm⁻¹ (N-H), 1742 cm⁻¹ (C=O), and in the 1580-1495 cm⁻¹ range for aromatic vibrations. acgpubs.org
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and can be useful for identifying the S-N and C-S bonds within the isothiazole (B42339) ring.
Interactive Data Table: Characteristic IR Absorption Frequencies for Related Benzo[d]isothiazole Derivatives
| Compound | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) | Reference |
| 6-bromo-3-((1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazol-2(3H)-one | 3131 | 1767 | 1594, 1495 | acgpubs.org |
| 6-bromo-3-((1-(3,5-dimethylphenyl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazol-2(3H)-one | 3131 | 1768 | 1582, 1493 | acgpubs.org |
| 6-bromo-3-((1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazol-2(3H)-one | 3144 | 1745 | 1598, 1492 | acgpubs.org |
Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, UPLC, GC)
Chromatographic techniques are indispensable for the purification and purity assessment of this compound and its derivatives.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are powerful techniques for separating components of a mixture based on their differential interactions with a stationary phase and a mobile phase. These methods are routinely used to:
Determine the purity of a synthesized compound.
Isolate the desired product from a reaction mixture.
Quantify the amount of a compound in a sample.
Commercial suppliers of this compound and its isomers, such as 5-Iodobenzo[d]isothiazol-3-amine, often provide HPLC or UPLC data to certify the purity of their products. bldpharm.combldpharm.com
Gas Chromatography (GC): For volatile and thermally stable derivatives of this compound, gas chromatography can be an effective separation technique. The choice between GC and LC depends on the physicochemical properties of the specific compound being analyzed.
The progress of reactions involving these compounds is often monitored by thin-layer chromatography (TLC), which provides a quick and simple way to assess the conversion of starting materials and the formation of products. acgpubs.org
Computational and Theoretical Investigations of 6 Iodobenzo D Isothiazol 3 Amine
Electronic Structure Calculations (e.g., Density Functional Theory methods)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 6-Iodobenzo[d]isothiazol-3-amine, DFT calculations can elucidate the distribution of electron density, which governs the molecule's physical and chemical properties.
Key parameters derived from DFT calculations include the electrophilicity index (ω) and the molecular electrostatic potential (MEP). The electrophilicity index helps in predicting the molecule's susceptibility to nucleophilic attack, a crucial aspect for understanding its role in reactions like Suzuki-Miyaura couplings. The MEP map provides a visual representation of the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. For this compound, the MEP would likely show negative potential around the nitrogen atoms and the sulfur atom, indicating nucleophilic character, while the area around the iodine atom would be electron-deficient, highlighting its potential as a site for electrophilic interactions or as a leaving group in substitution reactions.
Table 1: Illustrative DFT-Calculated Electronic Properties This table presents theoretical parameters that can be calculated for this compound using DFT methods. The values are for illustrative purposes.
| Parameter | Description | Predicted Significance for this compound |
| Dipole Moment (Debye) | Measures the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |
| Electrophilicity Index (ω) | Quantifies the ability of the molecule to accept electrons. | Predicts reactivity towards nucleophiles. |
| Ionization Potential (eV) | The energy required to remove an electron. | Relates to the molecule's ability to act as an electron donor. |
| Electron Affinity (eV) | The energy released when an electron is added. | Relates to the molecule's ability to act as an electron acceptor. |
Reaction Mechanism Studies and Transition State Analysis
Computational methods are invaluable for mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers associated with transition states. For the benzo[d]isothiazole scaffold, DFT calculations have been used to support proposed mechanisms, such as the Rh(I)/Rh(III) redox cycle in rhodium-catalyzed oxidative annulation reactions. arkat-usa.org
In the context of this compound, theoretical studies could be employed to:
Optimize Synthesis: By modeling the reaction steps for its synthesis, such as the cyclization of precursors, computational analysis can help identify the most energetically favorable pathway, potentially leading to improved yields and fewer byproducts. arkat-usa.org
Predict Reactivity: The mechanism of key reactions, like nucleophilic aromatic substitution at the iodine-bearing carbon or cross-coupling reactions, can be investigated. Transition-state modeling can simulate steps like the oxidative addition to a metal catalyst (e.g., Palladium), helping to select the optimal ligands and reaction conditions.
Understand Stability: The calculations can reveal the stability of reactive intermediates that may form during its synthesis or subsequent chemical transformations.
Conformational Analysis and Stereochemical Considerations
Conformational analysis involves identifying the most stable three-dimensional arrangements (conformers) of a molecule. While the fused ring system of this compound is largely planar and rigid, rotation can occur around the C3-NH2 bond. Theoretical modeling can determine the rotational barrier and the preferred orientation of the amine group relative to the isothiazole (B42339) ring.
These calculations, often performed using methods like DFT, help to understand how the molecule's shape influences its ability to interact with other molecules, such as enzyme active sites or receptors. researchgate.net Although the core structure is achiral, understanding its preferred conformation is vital for predicting its packing in a crystal lattice and its interaction modes in biological systems.
Molecular Orbital Theory and Frontier Orbital Analysis
Frontier Molecular Orbital (FMO) theory is a powerful application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO governs its ability to accept electrons (electrophilicity). youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.net
For this compound, FMO analysis would provide critical insights:
Reactivity Sites: The spatial distribution of the HOMO and LUMO would reveal the most likely sites for nucleophilic and electrophilic attack, respectively. It is expected that the HOMO would have significant density on the amine group and the heterocyclic ring, while the LUMO might be distributed over the fused aromatic system, particularly influenced by the electron-withdrawing iodine atom. researchgate.net
Electronic Transitions: The HOMO-LUMO gap corresponds to the energy of the lowest electronic excitation, providing a theoretical basis for understanding the molecule's absorption spectrum. researchgate.net
Table 2: Illustrative Frontier Molecular Orbital (FMO) Data This table shows the type of data generated from FMO analysis for this compound. Values are hypothetical and for illustrative purposes.
| Orbital | Energy (eV) | Description |
| HOMO | (e.g., -5.8) | Highest Occupied Molecular Orbital; associated with nucleophilicity. libretexts.org |
| LUMO | (e.g., -1.5) | Lowest Unoccupied Molecular Orbital; associated with electrophilicity. libretexts.org |
| HOMO-LUMO Gap | (e.g., 4.3) | Energy difference; relates to chemical reactivity and stability. researchgate.net |
Non-Covalent Interaction Analysis (e.g., Heteroarene Stacking Interactions)
Non-covalent interactions (NCIs) are critical in determining the structure of supramolecular assemblies, crystal packing, and ligand-protein binding. nih.gov NCI analysis is a computational technique used to visualize and characterize weak interactions like hydrogen bonds, van der Waals forces, and π-stacking. researchgate.netmdpi.com
The benzo[d]isothiazole ring system in this compound makes it a candidate for heteroarene stacking interactions, which are important in many biological and material science contexts. acs.orgnih.gov Computational NCI analysis could:
Identify Interaction Hotspots: Generate 3D maps showing regions of stabilizing non-covalent interactions. This could visualize potential hydrogen bonds involving the 3-amine group (as a donor) and the ring nitrogen (as an acceptor), as well as π-stacking interactions between the fused aromatic rings. mdpi.com
Quantify Interaction Strength: In combination with methods like Quantum Theory of Atoms in Molecules (QTAIM), NCI analysis can help estimate the strength of these weak interactions. researchgate.netmdpi.com
Guide Drug Design: By understanding how this compound can interact with biological targets like tyrosine residues in a protein through stacking, these computational tools can guide the design of more potent and selective inhibitors. nih.gov
Exploration of Advanced Applications and Research Directions for 6 Iodobenzo D Isothiazol 3 Amine Derivatives
Role as Versatile Building Blocks in Organic Synthesis
6-Iodobenzo[d]isothiazol-3-amine is a valuable heterocyclic building block in organic synthesis. ambeed.combldpharm.comminakem.com Its bifunctional nature, possessing both an amino group and an iodo substituent, allows for a variety of chemical transformations. The amino group can undergo reactions such as acylation, alkylation, and diazotization, while the iodine atom is amenable to various cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings. researchgate.net These reactions enable the introduction of diverse substituents onto the benzo[d]isothiazole core, facilitating the construction of complex molecular architectures. arkat-usa.org
The versatility of this compound is highlighted in its use to create libraries of derivatives for screening in drug discovery and materials science. chemenu.comchemscene.com The ability to readily modify the core structure allows chemists to systematically explore structure-activity relationships and optimize compounds for specific applications.
Scaffold for the Development of Novel Fused Heterocyclic Systems
The benzo[d]isothiazole nucleus of this compound provides a robust scaffold for the synthesis of more complex, fused heterocyclic systems. arkat-usa.orgcore.ac.uk Through intramolecular cyclization reactions and tandem catalytic processes, new rings can be fused onto the existing framework, leading to the creation of polycyclic heteroaromatic compounds. acs.org These novel fused systems often exhibit unique electronic and biological properties, making them attractive targets for further investigation.
For instance, the development of benzo chemenu.combldpharm.comthiazolo[2,3-c] ambeed.combldpharm.combldpharm.comtriazoles has been achieved through synthetic protocols involving the functionalization of related mercaptoaniline precursors. mdpi.com Such strategies underscore the potential of the benzo[d]isothiazole scaffold in expanding the chemical space of heterocyclic compounds.
Applications in Materials Science (e.g., Organic Semiconductors, Dyes)
Derivatives of benzo[d]isothiazole have shown promise in the field of materials science, particularly as components of organic semiconductors and dyes. chemenu.comchemscene.com The electron-deficient nature of the benzo[d]isothiazole ring system makes it a suitable building block for creating materials with desirable electronic properties. researchgate.net
Polymers incorporating the benzo[d]isothiazole moiety have been investigated for their performance in organic field-effect transistors (OFETs) and bulk-heterojunction solar cells. researchgate.net The ability to tune the electronic properties of these materials through chemical modification of the benzo[d]isothiazole core is a key advantage in this area of research.
Investigation of In Vitro Biological Activity Mechanisms
The benzo[d]isothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. arkat-usa.org In vitro studies are crucial for elucidating the mechanisms by which these compounds exert their effects at the molecular and cellular levels.
Enzyme Modulation and Inhibition Studies (e.g., SGLT2 inhibition)
Derivatives of benzo[d]isothiazole have been identified as potent inhibitors of various enzymes. A notable example is the inhibition of the sodium-glucose cotransporter 2 (SGLT2). arkat-usa.org Benzo[d]isothiazole C-glucosides have been shown to inhibit SGLT2 activity, a mechanism that is beneficial for the treatment of type 2 diabetes. arkat-usa.org
| Compound Class | Target Enzyme | Biological Effect | Reference |
| Benzo[d]isothiazole C-glucosides | SGLT2 | Inhibition | arkat-usa.org |
Receptor Interaction and Ligand Binding Mechanisms (e.g., mGlu4 receptor positive allosteric modulation)
This compound has served as a key intermediate in the synthesis of positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4). arkat-usa.orgnih.gov These PAMs enhance the receptor's response to its endogenous ligand, glutamate, and have shown potential as therapeutic agents for conditions like Parkinson's disease. nih.govnih.gov Structure-activity relationship studies have led to the identification of potent and selective mGlu4 PAMs with improved metabolic stability. nih.gov
| Compound | Target Receptor | Activity | EC50 | Reference |
| VU6001376 | mGlu4 | PAM | 50.1 nM | nih.gov |
| VU0155041 | mGlu4 | PAM | 798 nM (human), 693 nM (rat) | rndsystems.com |
| VU0364770 | mGlu4 | PAM | 290 nM (rat), 1.1 µM (human) | medchemexpress.com |
| VU0361737 | mGlu4 | PAM | 240 nM (human), 110 nM (rat) | medchemexpress.com |
| ADX88178 | mGlu4 | PAM | 4 nM (human) | medchemexpress.com |
| Foliglurax | mGlu4 | PAM | 79 nM | medchemexpress.com |
Cellular Pathway Perturbation Studies (e.g., Antimitotic Effects, Anti-inflammatory Responses in cell models, effects on cartilage and chondrocytes)
The biological effects of benzo[d]isothiazole derivatives extend to the modulation of various cellular pathways. Some derivatives have been investigated for their antimitotic activity, interfering with cell division, which is a hallmark of cancer. researchgate.net Additionally, anti-inflammatory properties have been observed in several benzo[d]isothiazole-based compounds. nih.govnih.gov For instance, a 6-nitrobenzo[d]thiazol-2-amine derivative demonstrated anti-inflammatory effects in a zebrafish model of ethanol-induced fatty liver. nih.gov Other studies have explored the effects of these compounds on cartilage and chondrocytes, suggesting potential applications in treating joint disorders like osteoarthritis. google.com
| Compound Derivative | Cellular Effect | Model System | Reference |
| Aminobenzothiophenes | Antimitotic | Not specified | researchgate.net |
| 6-nitrobenzo[d]thiazol-2-amine derivative | Anti-inflammatory | Zebrafish | nih.gov |
| Benzofurane and benzothiophene (B83047) derivatives | Modulation of PGE2 receptors | In vitro | google.com |
Structure-Activity Relationship (SAR) Analysis in Biochemical and Cellular Assays
The structure-activity relationship (SAR) of this compound and its derivatives is a critical area of research for defining the therapeutic potential and mechanism of action of this class of compounds. SAR studies systematically modify the chemical structure of a lead compound to understand how these changes influence its biological activity. For benzo[d]isothiazole derivatives, research has focused on substitutions at various positions of the heterocyclic ring system to optimize potency and selectivity for different biological targets.
Detailed Research Findings
Research into benzo[d]isothiazole derivatives has revealed key structural features that govern their activity in various biochemical and cellular assays. These studies, while not always focused specifically on the 6-iodo-3-amino variant, provide a framework for understanding its potential biological profile.
SAR in Transient Receptor Potential Melastatin 5 (TRPM5) Channel Agonism
One of the most detailed SAR studies on this scaffold involved the optimization of benzo[d]isothiazole derivatives as agonists for the TRPM5 ion channel, a target for prokinetic agents in the gastrointestinal system. A high-throughput screening campaign identified a benzo[d]isothiazole derivative as a promising starting point. sci-hub.se Subsequent optimization revealed several key SAR trends:
The Benzo[d]isothiazole Core: The integrity of the benzo[d]isothiazole ring is crucial for high potency. Replacing the sulfur atom with an oxygen (to form a benzo[d]isoxazole) or a nitrogen atom (to form an indazole) resulted in a significant decrease in agonist activity. sci-hub.se The benzo[d]isothiazole derivative 2 (pEC50 6.48) was substantially more potent than its benzo[d]isoxazole counterpart 9 (pEC50 5.52) and the corresponding indazole analogs 10 (pEC50 5.22) and 11 (pEC50 5.28). sci-hub.se
Substitutions on the Benzene (B151609) Ring: Modifications on the aromatic portion of the scaffold have been explored to enhance activity. While specific data on a 6-iodo substituent was not the focus of this particular study, the exploration of various functional groups provides a predictive basis for its effects. The high potency of optimized compounds like 61 and 64 (nanomolar activity) underscores the importance of the substitution pattern on the benzo ring. sci-hub.se
Table 1: SAR of Heterocyclic Cores as TRPM5 Agonists
| Compound ID | Heterocyclic Core | X | Y | Z | pEC50 (± SEM) |
|---|---|---|---|---|---|
| 2 | Benzo[d]isothiazole | S | N | CH | 6.48 ± 0.16 |
| 9 | Benzo[d]isoxazole | O | N | CH | 5.52 ± 0.17 |
| 10 | Indazole | NH | N | CH | 5.22 ± 0.18 |
| 11 | N-Methylindazole | NMe | N | CH | 5.28 ± 0.16 |
Data sourced from a study on TRPM5 agonists. sci-hub.se pEC50 is the negative logarithm of the half-maximal effective concentration (EC50).
SAR in Antimicrobial Assays
The benzo[d]isothiazole scaffold is also a known pharmacophore for antimicrobial agents. Studies on 2-amino-benzo[d]isothiazol-3-one and its derivatives have been conducted to determine their spectrum of activity. In one such study, a series of 2-arylideneamino derivatives were synthesized and tested against various bacterial and fungal strains. researchgate.net
The key finding from this research was that the parent compound, 2-amino-benzo[d]isothiazol-3-one , was the most effective antimicrobial agent in the series. researchgate.net Its minimum inhibitory concentration (MIC) values ranged from 0.07 to 6 µg/mL against a panel of microorganisms, including penicillin-resistant staphylococci. researchgate.net This suggests that for this specific antimicrobial action, extensive substitution at the 2-amino position is detrimental to activity. This provides an important baseline for considering substitutions on the benzo ring, such as the 6-iodo group.
Table 2: Antimicrobial Activity of 2-Amino-benzo[d]isothiazol-3-one
| Microorganism | MIC (µg/mL) |
|---|---|
| Bacillus subtilis | Good Activity |
| Staphylococci (including penicillin-resistant) | Good Activity |
| Streptococcus pyogenes | 0.07 - 6 |
| Haemophilus influenzae | Good Activity |
| Saccharomyces cerevisiae | 3 - 6 |
Data represents the range of MIC values for the most effective compound, 2-amino-benzo[d]isothiazol-3-one. researchgate.net
SAR in Enzyme Inhibition
Benzo[d]isothiazole derivatives have also been investigated as inhibitors of bacterial enzymes, such as M. tuberculosis DNA gyrase (GyrB), which is a crucial enzyme for DNA replication. In a study aimed at developing novel antitubercular agents, researchers investigated the SAR of a series of benzo[d]isothiazole-based compounds. researchgate.net The study involved modifying a side chain attached to a piperazine (B1678402) ring, which was in turn connected to the benzo[d]isothiazole core. While not directly modifying the 6-position, these findings highlight that distal modifications, guided by SAR, can lead to potent enzyme inhibitors with IC50 values in the low micromolar to nanomolar range. researchgate.net For instance, compound 14 from a related series showed an IC50 of 0.08 µM for GyrB inhibition. researchgate.net
The inclusion of halogens, such as iodine, is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. A patent for antiviral compounds targeting the Hepatitis C Virus (HCV) NS5A protein describes a general formula that includes a benzo[d]isothiazole core where the benzene ring can be substituted with halo groups, explicitly including the 6-position. google.com This indicates that a 6-iodo substitution is considered a viable modification for achieving biological activity against viral protein targets.
Future Perspectives and Emerging Trends in 6 Iodobenzo D Isothiazol 3 Amine Research
Development of Chemo- and Regioselective Synthetic Methods
The precise synthesis of 6-iodobenzo[d]isothiazol-3-amine derivatives, where specific atoms are targeted for modification, is crucial for establishing a clear structure-activity relationship (SAR). Future synthetic strategies will increasingly focus on chemo- and regioselective methods to afford a diverse library of analogues with well-defined substitutions.
Recent reviews of benzo[d]isothiazole synthesis have highlighted a variety of methods for constructing the core heterocyclic system. arkat-usa.org These often involve the cyclization of substituted phenyl precursors. arkat-usa.org For instance, one-pot syntheses from ortho-haloarylamidines and elemental sulfur have been reported, although they can require high temperatures. arkat-usa.org Another approach involves the reaction of 2-fluoro-benzonitrile derivatives with sodium sulfide (B99878), followed by treatment with ammonia (B1221849) and sodium hypochlorite (B82951) to yield benzo[d]isothiazol-3-amines. arkat-usa.org
A key challenge and future direction lie in the selective introduction of the iodine atom at the 6-position of the benzo[d]isothiazole ring. This will likely involve the use of advanced catalytic systems and a deeper understanding of the electronic properties of the benzisothiazole nucleus to direct halogenation. thieme-connect.com The development of methods that allow for the late-stage functionalization of the benzo[d]isothiazole scaffold would be particularly valuable, enabling the rapid generation of diverse derivatives from a common intermediate.
Interactive Table: Synthetic Approaches for Benzo[d]isothiazole Derivatives
| Starting Material | Reagents | Key Transformation | Reference |
| Ortho-haloarylamidines | Elemental sulfur | Oxidative N-S/C-S bond formation | arkat-usa.org |
| 2-Fluoro-benzonitrile derivatives | Sodium sulfide, Ammonia, Sodium hypochlorite | Nucleophilic aromatic substitution and cyclization | arkat-usa.org |
| Benzimidates | Elemental sulfur, Rhodium catalyst | C-H activation and oxidative annulation | arkat-usa.org |
| Aryl tert-butyl sulfoxides | N-bromosuccinimide | NBS-induced activation and Wittig-like reaction | arkat-usa.org |
Integration with High-Throughput Synthesis and Screening
To efficiently explore the therapeutic potential of this compound, its integration into high-throughput synthesis (HTS) and screening platforms is essential. HTS allows for the rapid evaluation of large libraries of compounds against specific biological targets, significantly accelerating the drug discovery process. researchgate.netnih.gov
The benzo[d]isothiazole scaffold has been identified as a promising starting point in HTS campaigns for various targets, including kinase inhibitors. nih.govnih.gov For example, a high-throughput kinome-profiling approach has been used to screen libraries of compounds against a large panel of kinases, revealing distinct selectivity profiles for different scaffolds. nih.gov This inhibitor-centric strategy can efficiently identify new and selective kinase inhibitors. nih.gov Given that many signaling pathways implicated in diseases like cancer involve kinases, this compound derivatives could be screened against a broad panel of these enzymes to identify novel inhibitors. researchgate.netnih.gov
The development of robust and cost-effective assays is crucial for successful HTS campaigns. researchgate.net Fluorescence-based assays are commonly employed for their sensitivity and compatibility with automated systems. researchgate.net The data generated from these screens can then be used to build structure-activity relationships, guiding the synthesis of more potent and selective analogues of this compound.
Advanced Characterization Beyond Standard Techniques
A thorough understanding of the three-dimensional structure and physicochemical properties of this compound and its derivatives is fundamental for rational drug design. While standard techniques like NMR and mass spectrometry are indispensable, advanced characterization methods will provide deeper insights.
X-ray crystallography is a powerful tool for determining the precise three-dimensional arrangement of atoms in a molecule. nih.govscirp.orgiucr.orgresearchgate.net Obtaining crystal structures of this compound and its derivatives, particularly when complexed with their biological targets, can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. nih.goviucr.org This information is invaluable for understanding the mechanism of action and for guiding the design of new compounds with improved binding affinity and selectivity. For instance, the crystal structure of a related benzothiazole (B30560) derivative revealed an almost planar conformation between the benzothiazole and chromene ring systems, which was associated with a short intramolecular S⋯O contact. iucr.org
Computational studies , such as Density Functional Theory (DFT), can be employed to investigate the electronic properties, molecular geometry, and reactivity of these compounds. researchgate.netdiva-portal.org These theoretical calculations can complement experimental data and provide insights into properties that are difficult to measure directly. researchgate.net
Data-Driven Discovery and Artificial Intelligence in Molecular Design
Mechanistic Elucidation of Novel Biological Activities through Advanced In Vitro Models
To fully understand the therapeutic potential of this compound derivatives, it is crucial to elucidate their mechanisms of action at a cellular and molecular level. The use of advanced in vitro models that more accurately mimic human physiology is a key trend in this area.
Three-dimensional (3D) cell culture systems , such as spheroids and organoids, are becoming increasingly popular because they better represent the complex cellular interactions and microenvironment of tissues in vivo compared to traditional 2D cell cultures. spandidos-publications.comnih.govbmrat.org These models are particularly valuable for studying cancer biology and evaluating the efficacy and toxicity of anticancer drugs. spandidos-publications.comnih.gov For instance, patient-derived organoids can be used to screen for drug sensitivity and resistance, offering a platform for personalized medicine. tandfonline.commdpi.comoup.comresearchgate.net
By treating these advanced 3D models with this compound derivatives, researchers can investigate their effects on cell proliferation, apoptosis, invasion, and other key cellular processes in a more physiologically relevant context. biorxiv.orgeur.nl These studies can help to identify the specific signaling pathways that are modulated by the compounds and provide valuable insights into their mechanisms of action. nih.govmdpi.com This detailed mechanistic understanding is essential for the rational design of next-generation therapies based on the this compound scaffold.
Q & A
Q. What are the standard synthetic routes for 6-Iodobenzo[d]isothiazol-3-amine, and how are reaction conditions optimized?
The synthesis typically involves iodination of benzo[d]isothiazol-3-amine using iodine or N-iodosuccinimide (NIS) in polar aprotic solvents (e.g., dichloromethane or acetonitrile). Key steps include:
- Halogenation : Selective iodination at the 6-position via electrophilic substitution.
- Purification : Recrystallization or column chromatography to achieve >98% purity, critical for reproducibility in downstream applications . Optimization focuses on controlling temperature (room temperature to 60°C), solvent choice, and stoichiometric ratios to minimize byproducts.
Q. How is the structural characterization of this compound performed?
A combination of techniques is used:
- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., aromatic proton shifts at δ 7.2–8.1 ppm for iodinated positions).
- Mass Spectrometry (HRMS) : Validates molecular weight (276.10 g/mol) and isotopic patterns consistent with iodine.
- X-ray Crystallography : Resolves crystal packing and bond angles, critical for understanding reactivity .
Q. What are the primary chemical reactions involving this compound?
The compound undergoes:
- Nucleophilic Substitution : Iodine at the 6-position can be replaced by amines, thiols, or alkoxy groups.
- Cross-Coupling Reactions : Suzuki-Miyaura or Ullmann couplings to form biaryl structures.
- Oxidation : Conversion to sulfoxides or sulfones under controlled conditions .
Advanced Research Questions
Q. How do halogen substituents (I, Br, Cl, F) at the 6-position influence biological activity in benzo[d]isothiazol-3-amine derivatives?
Comparative studies show:
| Halogen | IC50 (µM) | Target Activity |
|---|---|---|
| I | 12.5 | Anticancer (HeLa) |
| Br | 18.7 | Antiviral (A549) |
| F | 2.8 | Enzyme Inhibition |
| Iodine’s larger atomic radius enhances van der Waals interactions with hydrophobic enzyme pockets, improving binding affinity but potentially reducing solubility. Fluorine’s electronegativity increases metabolic stability . |
Q. What challenges arise in optimizing this compound for in vivo studies?
Key challenges include:
- Solubility : Poor aqueous solubility due to iodine’s hydrophobicity. Strategies include PEGylation or co-solvent systems.
- Metabolic Stability : Iodine may accelerate oxidative degradation. Deuteration or prodrug approaches are explored.
- Toxicity : Screening for off-target effects (e.g., thyroid disruption) is critical .
Q. How can computational modeling guide the design of this compound derivatives?
- Docking Studies : Predict binding modes with targets like kinases or GPCRs (e.g., FAK inhibition in cancer).
- QSAR Models : Correlate halogen electronegativity with IC50 values to prioritize synthetic targets.
- MD Simulations : Assess stability of iodine-protein interactions over nanosecond timescales .
Q. What contradictory data exist regarding the biological activity of iodinated vs. chlorinated analogs?
- Anticancer Activity : Iodinated derivatives show higher potency in HeLa cells (IC50 12.5 µM) vs. chlorinated analogs (15.0 µM in MCF7), but reduced selectivity in some models.
- Mechanistic Divergence : Iodine may enhance DNA intercalation, while chlorine favors reactive oxygen species (ROS) generation. These disparities necessitate context-dependent validation .
Methodological Considerations
Q. How should researchers address inconsistencies in reported synthetic yields for this compound?
- Reproducibility Checks : Verify solvent drying (e.g., molecular sieves for dichloromethane) and iodine source purity.
- Byproduct Analysis : Use LC-MS to identify iodinated regioisomers or oxidation byproducts.
- Scale-Up Adjustments : Continuous flow reactors improve heat distribution vs. batch methods .
Q. What analytical techniques resolve structural ambiguities in halogenated isothiazoles?
- 2D NMR (COSY, NOESY) : Distinguishes between 5- and 6-iodo regioisomers.
- XPS (X-ray Photoelectron Spectroscopy) : Confirms iodine oxidation state (binding energy ~620 eV for I⁰).
- Thermogravimetric Analysis (TGA) : Assesses thermal stability for material science applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
